molecular formula C15H12ClF3O2 B6296923 (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene CAS No. 116800-58-9

(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene

Cat. No.: B6296923
CAS No.: 116800-58-9
M. Wt: 316.70 g/mol
InChI Key: UIOVQMLSGVXCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is a complex organic compound characterized by the presence of both chloro and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene typically involves the reaction of 4-benzyloxyphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as amines or thiols.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Its structural features may interact with biological targets, leading to the development of new pharmaceuticals .

Medicine

Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique properties may contribute to the development of drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The benzyloxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O2/c16-14(17)15(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOVQMLSGVXCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.